molecular formula C14H18O2 B8297561 4-(3-Methoxy-2,4,6-trimethylphenyl)but-3-en-2-one CAS No. 88174-56-5

4-(3-Methoxy-2,4,6-trimethylphenyl)but-3-en-2-one

Cat. No. B8297561
CAS RN: 88174-56-5
M. Wt: 218.29 g/mol
InChI Key: BCJVKUIDVYZTPG-UHFFFAOYSA-N
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Patent
US04806141

Procedure details

Diethyl malonate (21.0 g) was added to a solution of sodium metal (3.02 g) in anhydrous absolute ethanol (55 ml) and the mixture was heated to reflux temperature. 1-(3-Methoxy-2,4,6-trimethylphenyl)but-1-en-3-one (27.3 g) was added over a period of 2 minutes and the mixture was heated under reflux for a period of 2 hours. An aqueous solution of sodium hydroxide (16.0 g in 100 ml of water) was added and the mixture was heated under reflux for a further 41/2 hours. The aqueous mixture was cooled and washed with dichloromethane and the aqueous phase was warmed, acidified with dilute aqueous hydrochloric acid and extracted with ethyl acetate. The ethyl acetate phase was washed with water, dried over anhydrous sodium sulfate and the solvent evaporated under reduced pressure to give 3-hydroxy-5-(3-methoxy-2,4,6-trimethylphenyl)cyclohex-2-en-1-one (20.5 g) as a colourless crystalline solid, mp 165°-166° C.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
3.02 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
27.3 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OCC)(=O)[CH2:2][C:3](OCC)=[O:4].[Na].[CH3:13][O:14][C:15]1[C:16]([CH3:28])=[C:17]([CH:23]=[CH:24][C:25](=[O:27])[CH3:26])[C:18]([CH3:22])=[CH:19][C:20]=1[CH3:21].[OH-].[Na+]>C(O)C>[OH:4][C:3]1[CH2:2][CH:23]([C:17]2[C:18]([CH3:22])=[CH:19][C:20]([CH3:21])=[C:15]([O:14][CH3:13])[C:16]=2[CH3:28])[CH2:24][C:25](=[O:27])[CH:26]=1 |f:3.4,^1:11|

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
3.02 g
Type
reactant
Smiles
[Na]
Name
Quantity
55 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
27.3 g
Type
reactant
Smiles
COC=1C(=C(C(=CC1C)C)C=CC(C)=O)C
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a period of 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a further 41/2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous mixture was cooled
WASH
Type
WASH
Details
washed with dichloromethane
TEMPERATURE
Type
TEMPERATURE
Details
the aqueous phase was warmed
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC1=CC(CC(C1)C1=C(C(=C(C=C1C)C)OC)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20.5 g
YIELD: CALCULATEDPERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.